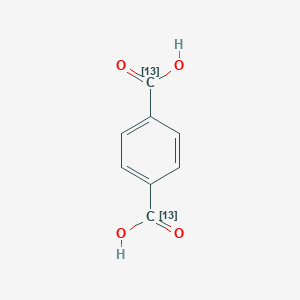

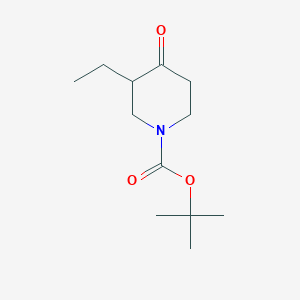

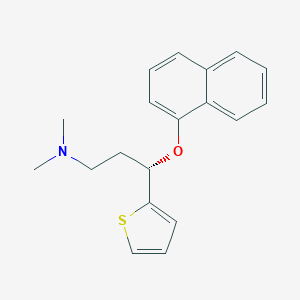

![molecular formula C20H22O6 B037607 (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol CAS No. 32647-67-9](/img/structure/B37607.png)

(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex tricyclic compounds involves multiple steps, including the formation of cyclic structures, introduction of functional groups, and stereochemical control to achieve the desired configuration. For instance, the synthesis of similar tricyclic compounds like 13-Aza-4,4,8,8,12,12-hexamethyl-2,6,10-trioxatricyclo[7,3,1,05,13]tridecane and its derivatives involves strategic planning of reaction sequences, choice of reagents, and conditions to construct the cyclic frameworks and introduce substituents in a controlled manner (Kehagia et al., 1995).

Molecular Structure Analysis

The molecular structure of tricyclic compounds is characterized by their cyclic cores and the spatial arrangement of atoms within the molecule. Techniques like X-ray crystallography provide detailed insights into the molecular geometry, bond lengths, angles, and stereochemistry. For example, the crystal structure determination of related compounds reveals their intricate cyclic arrangements and the spatial orientation of substituents, contributing to their unique chemical behavior (Kehagia et al., 1995).

Aplicaciones Científicas De Investigación

Synthesis Techniques

A study by Dixon, McGrath, and O’Brien (2006) highlights the synthesis of a sparteine surrogate, a compound that shares structural similarities with the target molecule, showcasing the advancement in asymmetric synthesis techniques that could be applicable to the synthesis of complex tricyclic compounds like the one (Dixon et al., 2006).

Chemical Structure Analysis

Kaminskiia et al. (2006) conducted a study on the reaction of 2-hydroxy-8-phenyltricyclo[7.3.1.02,7]tridecan-13-one with 2-aminobenzyl alcohol, leading to a compound with a complex tricyclic structure. This research provides valuable insights into the chemical behavior and structural analysis of tricyclic compounds, which is crucial for understanding the applications of "(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol" (Kaminskiia et al., 2006).

Application in Material Science

Although not directly linked to the specific compound, research by Lee, Park, and Chang (2004) on the molecular aggregation of benzenetricarboxamides containing diacetylenic groups in bulk and organic solvents demonstrates the type of advanced material science research that tricyclic compounds and their derivatives could be applied to, particularly in the development of new materials with specific optical or structural properties (Lee et al., 2004).

Safety And Hazards

Direcciones Futuras

The future directions of research involving this compound are not specified in the sources I found.

Propiedades

Número CAS |

32647-67-9 |

|---|---|

Nombre del producto |

(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol |

Fórmula molecular |

C20H22O6 |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol |

InChI |

InChI=1S/C20H20O6/c21-20-12-23-19(14-9-5-2-6-10-14)25-17(20)16-15(26-20)11-22-18(24-16)13-7-3-1-4-8-13/h1-10,15-19,21H,11-12H2/t15-,16+,17-,18?,19?,20+/m1/s1 |

Clave InChI |

DAZRYUTWPPBZOY-WUFCDUEQSA-N |

SMILES isomérico |

C1[C@@H]2[C@@H]([C@@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

SMILES |

C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

SMILES canónico |

C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Sinónimos |

Bis-O-(benzylidene)-D-glucitol; DIBENZYLIDENE SORBITOL; IRGACLEAR D; bis-o-(phenylmethylene)-d-glucito; bis-O-(phenylmethylene)-D-Glucitol; dibenzalsorbitol; Dibenzylidene-D-sorbitol; di-o-benzylidene-d-sorbito |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

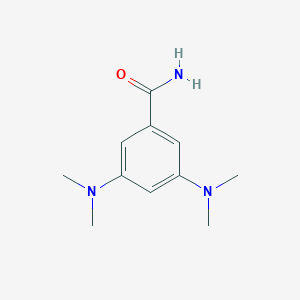

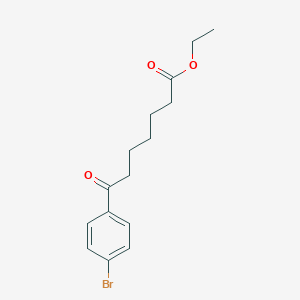

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)